N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O2S/c13-9-3-5-10(6-4-9)16-20(18,19)11-2-1-7-17-8-14-15-12(11)17/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVNIFXWTVUIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 4-fluoroaniline with a triazolopyridine derivative under specific conditions. One common method includes the use of sulfonylation reagents to introduce the sulfonamide group. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; in solvents like methanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
Antimalarial Activity
One of the primary applications of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is its role as a potential antimalarial agent. Research has shown that this compound interacts with the enzyme falcipain-2, a cysteine protease crucial for the life cycle of the malaria parasite Plasmodium falciparum.
In Vitro Studies
In a study involving a library of compounds similar to this compound, several derivatives were synthesized and evaluated for their antimalarial activity. Notably, some compounds exhibited IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating potent activity .
Antifungal Properties
Beyond its antimalarial applications, this compound also shows promise in antifungal research. The sulfonamide group is known for its broad spectrum of biological activities.
Research Findings
A related study focused on pyridine-3-sulfonamide derivatives demonstrated that certain compounds exhibited greater antifungal efficacy than fluconazole against strains of Candida and other fungi. This suggests that derivatives of this compound could be explored for antifungal applications as well .
Biochemical Applications
The compound's interaction with various enzymes makes it a valuable tool in biochemical research.
Enzyme Inhibition
This compound has been shown to inhibit enzymes involved in cell proliferation and cytokine production in immune cells. This modulation can have therapeutic implications in treating inflammatory diseases and cancer by altering cellular signaling pathways .
Synthetic Chemistry
The synthesis of this compound involves several chemical reactions that are relevant for developing new drugs.
Synthetic Routes
The synthesis typically begins with the reaction of 4-fluoroaniline with triazolopyridine derivatives under specific conditions that may include:
- Sulfonylation Reagents : Used to introduce the sulfonamide group.
- Common Conditions : Often carried out in the presence of bases like triethylamine and solvents such as dichloromethane at room temperature.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogues lie in:
- Sulfonamide substituents : Fluorophenyl, chlorobenzyl, methoxyphenyl, or alkyl groups.
- Triazolopyridine core modifications : Methyl or ethyl substitutions at position 3.
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
Melting Points :
Molecular Weight :
The addition of bulky substituents (e.g., benzyl groups in 8a) increases molecular weight significantly compared to simpler analogues like 6a.
Table 2: Antimalarial Activity of Selected Analogues
Key Observations :
- Substituent Position : Activity improves with electron-withdrawing groups (e.g., fluorine at 3,5-positions) and lipophilic substituents (e.g., benzyl groups), enhancing target binding .
- Core Modifications : Ethyl or methyl groups at position 3 (e.g., 3-ethyl in CAS 1251671-43-8) may optimize steric interactions with falcipain-2, a cysteine protease critical in malaria pathogenesis .
Biological Activity
N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 306.31 g/mol. The compound features a triazole ring fused with a pyridine structure and a sulfonamide group, which contribute to its biological properties.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
The mechanism of action for this compound likely involves binding to specific enzymes or receptors. This binding modulates their activity and leads to various biological effects such as:
- Inhibition of enzymes involved in cell proliferation.
- Alteration of cytokine production in immune cells.
These interactions can lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines and suitable carbonyl compounds.
- Sulfonamide Formation : The sulfonamide group can be introduced via reactions with sulfonyl chlorides or other sulfonating agents.
The synthesis process is optimized for yield and purity using techniques such as continuous flow reactors .
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives related to this compound. Key findings include:
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, sulfonamide formation via reaction of the triazolo-pyridine core with 4-fluorophenylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yields (40–62%) depend on solvent choice (THF or DMF), stoichiometry of reagents (1:1.1 molar ratio for sulfonylation), and purification via column chromatography or recrystallization . Optimization of microwave-assisted synthesis can reduce reaction times by 30–50% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., H-3 singlet at δ 9.51 ppm, aromatic protons at δ 7.00–7.45 ppm) and LC/MS for molecular ion verification ([M+H]⁺ ~435.6) . Elemental analysis (C, H, N, S) ensures purity (>95%), while HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodological Answer : Solubility in DMSO (>10 mM) and PBS (pH 7.4, ~50 µM) is critical for in vitro assays. Stability studies (24–72 hours at 37°C) in plasma or liver microsomes require HPLC-UV to detect degradation products. Storage at -20°C in anhydrous DMSO prevents hydrolysis .
Advanced Research Questions
Q. How does the fluorine substituent at the 4-phenyl position influence bioactivity and binding affinity?
- Methodological Answer : The 4-fluorophenyl group enhances lipophilicity (logP ~3.2) and electron-withdrawing effects, improving target engagement. Molecular docking (e.g., with Plasmodium falciparum ATP4) shows a 1.5-fold higher binding affinity (ΔG = -9.8 kcal/mol) compared to non-fluorinated analogs . Replace fluorine with Cl or CF₃ to study SAR trends .
Q. What in silico strategies predict target interactions of this sulfonamide derivative?
- Methodological Answer : Use AutoDock Vina or Glide for docking simulations against targets like PfATP4 or BRD4 bromodomains. Validate with MD simulations (100 ns) to assess binding stability. Pharmacophore modeling (e.g., hydrogen bonds at sulfonamide O atoms) aligns with experimental IC₅₀ values (e.g., 0.8 µM for antimalarial activity) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 5.2 µM) may arise from assay conditions (parasite strain variability, ATP concentration). Use orthogonal assays:
Q. What is the structure-activity relationship (SAR) of triazolo-pyridine sulfonamides for antimalarial activity?
- Methodological Answer : Key modifications:
- N-Substituents : 3,5-Difluorophenyl increases potency 2-fold vs. 4-methoxyphenyl .
- Triazolo Core : Methylation at C-3 reduces metabolic clearance (t₁/₂ > 4 hours in microsomes) .
- Sulfonamide Linker : Replacement with carboxamide decreases solubility but improves membrane permeability (PAMPA assay) .
Q. What are the metabolic pathways and potential toxicity concerns?
- Methodological Answer : Liver microsome assays (human/rat) identify primary metabolites via CYP3A4-mediated oxidation (e.g., hydroxylation at the pyridine ring). Detect metabolites using LC-QTOF-MS (negative ion mode). Toxicity screening (HEK293 cells) shows an IC₅₀ > 50 µM, suggesting low cytotoxicity .
Tables
Table 1: Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 435.6 g/mol | LC/MS |
| logP | 3.2 | Shake-flask (pH 7.4) |
| Solubility (PBS) | 50 µM | HPLC-UV |
| Plasma Stability (t₁/₂) | 8.2 hours | LC-MS/MS |
Table 2: Comparative Bioactivity of Derivatives
| Derivative Substituent | IC₅₀ (PfATP4, µM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 4-Fluorophenyl | 0.8 | -9.8 |
| 3,5-Difluorophenyl | 0.5 | -10.2 |
| 4-Methoxyphenyl | 2.1 | -8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
